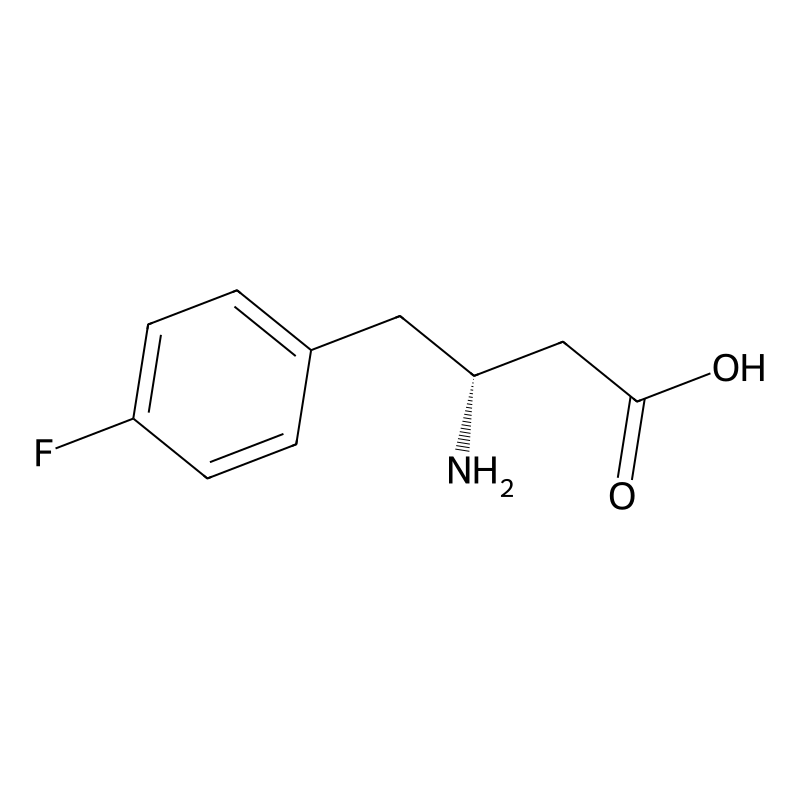

(R)-3-Amino-4-(4-fluorophenyl)butanoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

(R)-3-Amino-4-(4-fluorophenyl)butanoic acid is an amino acid derivative characterized by its unique structure, which includes a fluorinated aromatic ring. It has the molecular formula and is known for its potential applications in pharmaceutical research. The compound features a chiral center, making it of particular interest in studies related to stereochemistry and biological activity.

- Esterification: Reaction with alcohols to form esters.

- Amidation: Formation of amides through reaction with carboxylic acids.

- Decarboxylation: Loss of carbon dioxide under certain conditions, potentially leading to the formation of new amine derivatives.

The presence of the fluorine atom can influence the reactivity and selectivity of these reactions, making (R)-3-Amino-4-(4-fluorophenyl)butanoic acid an interesting subject for synthetic organic chemistry.

(R)-3-Amino-4-(4-fluorophenyl)butanoic acid exhibits significant biological activity, particularly as a modulator in neurotransmitter systems. Research suggests that it may interact with specific receptors in the central nervous system, potentially influencing pathways related to mood regulation and cognitive function. Its structural similarity to other amino acids allows it to participate in protein synthesis and enzymatic reactions.

Several methods have been developed for synthesizing (R)-3-Amino-4-(4-fluorophenyl)butanoic acid:

- Chiral Pool Synthesis: Utilizing naturally occurring amino acids as starting materials.

- Asymmetric Synthesis: Employing catalysts that promote the formation of one enantiomer over another.

- Fluorination Reactions: Specific methods to introduce the fluorine atom into the aromatic ring, enhancing its biological properties.

These methods allow for the production of high-purity compounds suitable for research applications.

The primary applications of (R)-3-Amino-4-(4-fluorophenyl)butanoic acid include:

- Pharmaceutical Research: Investigating its potential as a therapeutic agent in treating neurological disorders.

- Biochemical Studies: Exploring its role in metabolic pathways and protein interactions.

- Chemical Biology: Serving as a building block for more complex molecules in drug development.

Interaction studies involving (R)-3-Amino-4-(4-fluorophenyl)butanoic acid focus on its binding affinity to various receptors and enzymes. These studies are crucial for understanding how this compound may influence biological systems:

- Neurotransmitter Receptors: Examining its effects on serotonin or dopamine receptors.

- Enzyme Inhibition: Assessing its potential to inhibit specific enzymes involved in metabolic processes.

Such studies provide insights into the pharmacological profiles of this compound and its potential therapeutic uses.

(R)-3-Amino-4-(4-fluorophenyl)butanoic acid shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| (R)-3-Amino-4-(3-fluorophenyl)butanoic acid | Similar backbone with a different fluorinated ring | Variation in biological activity due to ring position |

| (R)-3-Amino-4-(phenyl)butanoic acid | Contains a phenyl group instead of fluorinated ring | Lacks fluorine, potentially differing pharmacodynamics |

| (S)-3-Amino-4-(4-fluorophenyl)butanoic acid | Enantiomer with opposite chirality | Different interactions with biological targets |

The presence of the fluorine atom at the para position significantly alters the compound's properties compared to similar amino acids, enhancing its lipophilicity and biological activity.